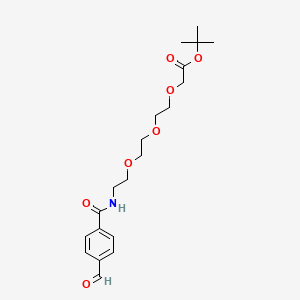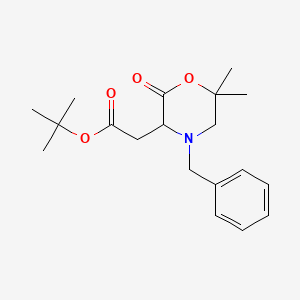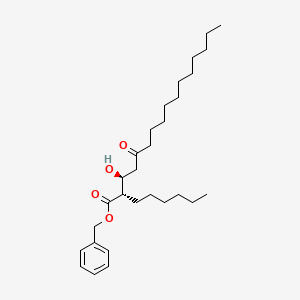
Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate: is a synthetic organic compound known for its role as a non-cleavable polyethylene glycol (PEG) linker in the synthesis of antibody-drug conjugates (ADCs). This compound is characterized by its complex structure, which includes a tert-butyl ester group, a formylphenyl group, and a PEG chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate typically involves multiple steps:
Formation of the PEG Chain: The PEG chain is synthesized through the polymerization of ethylene oxide.
Attachment of the Formylphenyl Group: The formylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable formylphenyl halide reacts with the PEG chain.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is added through esterification, using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.
Batch Reactions: Sequential batch reactions to introduce the formylphenyl and tert-butyl ester groups.
Purification: Purification steps such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a linker in the synthesis of complex organic molecules.
- Facilitates the attachment of various functional groups to PEG chains.
Biology:
- Employed in the development of bioconjugates for targeted drug delivery.
- Enhances the solubility and stability of biologically active molecules.
Medicine:
- Integral in the design of antibody-drug conjugates (ADCs) for cancer therapy.
- Improves the pharmacokinetics and biodistribution of therapeutic agents.
Industry:
- Utilized in the production of advanced materials with specific properties.
- Applied in the formulation of specialty chemicals and polymers.
Wirkmechanismus
Molecular Targets and Pathways:
- The compound acts as a linker, facilitating the conjugation of drugs to antibodies.
- It ensures the stability and controlled release of the drug at the target site.
- The PEG chain enhances the solubility and reduces the immunogenicity of the conjugate.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14-tetraoxa-2-azatridecan-13-oate
- Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14,17-pentaoxa-2-azatridecan-13-oate
Uniqueness:
- The length of the PEG chain in tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate provides a balance between solubility and stability.
- The non-cleavable nature of the linker ensures that the drug remains attached to the antibody until it reaches the target site.
Eigenschaften
Molekularformel |
C20H29NO7 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C20H29NO7/c1-20(2,3)28-18(23)15-27-13-12-26-11-10-25-9-8-21-19(24)17-6-4-16(14-22)5-7-17/h4-7,14H,8-13,15H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
CNGPUCODLPWDJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone](/img/structure/B11828071.png)

![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)
![Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)

![4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine](/img/structure/B11828105.png)


![tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B11828124.png)
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11828127.png)
![Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-](/img/structure/B11828132.png)
![phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone](/img/structure/B11828139.png)


